An In-depth Technical Guide to 2-Propenoic Acid, 3-Isocyanatopropyl Ester: A Bifunctional Monomer for Advanced Polymer Systems
An In-depth Technical Guide to 2-Propenoic Acid, 3-Isocyanatopropyl Ester: A Bifunctional Monomer for Advanced Polymer Systems
This guide provides a comprehensive technical overview of 2-Propenoic acid, 3-isocyanatopropyl ester, a bifunctional monomer possessing both a reactive acrylate and an isocyanate functional group. This unique combination allows for novel polymer design and the creation of high-performance materials through dual-curing mechanisms. This document is intended for researchers, scientists, and professionals in drug development, materials science, and polymer chemistry who are exploring advanced monomers for innovative applications.
Introduction and Molecular Architecture
2-Propenoic acid, 3-isocyanatopropyl ester, more commonly known as 3-isocyanatopropyl acrylate (3-IPA), is a specialized chemical intermediate that is not widely commercially available. Its significance lies in its dual-reactivity, which enables the formation of complex polymer networks. The molecule incorporates:
-
An acrylate group (CH₂=CH-COO-): This functional group is susceptible to free-radical polymerization, often initiated by UV light or heat, allowing for rapid curing and the formation of a polyacrylate backbone.
-
An isocyanate group (-N=C=O): This highly reactive group readily undergoes nucleophilic addition with compounds containing active hydrogen atoms, such as alcohols, amines, or even water, to form stable urethane or urea linkages, respectively.[1]
This dual functionality makes 3-IPA and related compounds exceptionally versatile for creating crosslinked polymers with tailored mechanical properties, chemical resistance, and superior adhesion.
Chemical Structure of 2-Propenoic acid, 3-isocyanatopropyl ester:
Physicochemical and Spectroscopic Characterization
Due to its limited commercial availability, a comprehensive, experimentally verified datasheet for 3-isocyanatopropyl acrylate is not readily accessible. However, its properties can be reliably inferred from its chemical structure and comparison with the well-characterized analogue, 2-isocyanatoethyl acrylate (CAS No: 13641-96-8).
| Property | Predicted Value/Characteristic for 3-Isocyanatopropyl Acrylate |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Appearance | Expected to be a clear, colorless liquid |
| Boiling Point | Higher than 2-isocyanatoethyl acrylate (75 °C @ 2 mmHg) |
| Density | Approximately 1.05 - 1.10 g/cm³ at 25 °C |
| Solubility | Soluble in common organic solvents (e.g., toluene, THF, acetone). Reacts with protic solvents (e.g., water, alcohols). |
| Reactivity | Highly reactive towards nucleophiles; polymerizes upon initiation. |
Spectroscopic Signature
The structural features of 3-IPA can be confirmed using standard spectroscopic techniques:
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Fourier-Transform Infrared (FTIR) Spectroscopy: A distinct and strong absorption band for the isocyanate group (-N=C=O) is expected around 2270 cm⁻¹ .[2] Other characteristic peaks would include the C=O stretch of the ester at approximately 1720 cm⁻¹ , and C=C stretching of the acrylate group around 1635 cm⁻¹ .[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The vinyl protons of the acrylate group would appear as a characteristic set of multiplets between 5.8 and 6.5 ppm . The propyl chain would show signals in the aliphatic region, with the methylene group adjacent to the isocyanate (-CH₂-NCO) appearing further downfield (around 3.5 ppm) compared to the others.[4]
-
¹³C NMR: The carbonyl carbon of the ester would be observed around 166 ppm , and the carbons of the acrylate double bond would be in the 128-132 ppm range. The carbon of the isocyanate group is typically found around 122 ppm .[4]
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The Chemistry of Dual-Cure Systems
The primary application for monomers like 3-IPA is in dual-cure systems, which leverage both of its reactive functionalities to form a robust, interpenetrating polymer network (IPN).[5] This process allows for a staged curing, providing significant processing advantages.
Curing Mechanisms
-
Primary Cure (Acrylate Polymerization): The first stage typically involves the rapid polymerization of the acrylate groups. This is most often initiated by ultraviolet (UV) light in the presence of a photoinitiator. This step forms a solid, tack-free "green" structure, which can be handled and processed further.[6]
-
Secondary Cure (Isocyanate Reaction): The second stage is a slower, often thermally driven reaction of the pendant isocyanate groups. These groups react with co-reactants in the formulation, such as polyols (to form urethanes) or atmospheric moisture (to form ureas, releasing CO₂). This "dark cure" builds cross-links throughout the material, significantly enhancing its mechanical strength, thermal stability, and chemical resistance.[2][6]
The ability to separate these two curing mechanisms provides exceptional control over the final properties of the material.[5]
Experimental Workflow: Conceptual Dual-Cure Formulation
The following diagram illustrates a typical workflow for utilizing a bifunctional monomer like 3-isocyanatopropyl acrylate in a dual-cure coating application.
Caption: Workflow for a dual-cure system using 3-IPA.
Synthesis of 2-Propenoic Acid, 3-Isocyanatopropyl Ester
While not a standard commercial product, a plausible and scalable synthesis route can be designed based on established organic chemistry principles and literature on related compounds.[7][8] A common industrial approach for producing isocyanatoalkyl acrylates involves multiple steps, often starting from a precursor that is later converted to the isocyanate.
Conceptual Synthesis Protocol
This protocol describes a two-step conceptual pathway starting from 3-aminopropanol.
Step 1: Esterification of 3-Aminopropanol with Acryloyl Chloride
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Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 3-aminopropanol and a suitable non-protic solvent (e.g., dichloromethane). An acid scavenger, such as triethylamine, is added. The mixture is cooled in an ice bath to 0-5 °C.
-
Addition of Acryloyl Chloride: Acryloyl chloride, dissolved in the same solvent, is added dropwise from the dropping funnel, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The resulting triethylammonium chloride salt is filtered off. The filtrate is washed with a mild aqueous base and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-aminopropyl acrylate.
Step 2: Phosgenation of 3-Aminopropyl Acrylate to 3-Isocyanatopropyl Acrylate
Causality Note: This step involves the use of highly toxic phosgene or a phosgene equivalent (e.g., triphosgene) and must be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures and emergency protocols in place.
-
Reaction Setup: A reaction vessel suitable for handling hazardous gases is charged with the 3-aminopropyl acrylate from Step 1, dissolved in an inert, high-boiling solvent like toluene.
-
Phosgene Addition: Phosgene gas is bubbled through the solution at a controlled rate, or a solution of triphosgene is added. The reaction is typically carried out at elevated temperatures (e.g., 90-110 °C).
-
Reaction and Monitoring: The reaction progress is monitored by the cessation of hydrogen chloride evolution and by IR spectroscopy (disappearance of the amine N-H peaks and appearance of the -N=C=O peak at ~2270 cm⁻¹).
-
Purification: After the reaction is complete, excess phosgene and HCl are removed by purging with dry nitrogen. The crude product is then purified by fractional distillation under high vacuum to yield pure 2-propenoic acid, 3-isocyanatopropyl ester. A polymerization inhibitor is typically added during distillation.[8]
Applications in Research and Development
The unique properties of 3-IPA make it a valuable monomer for creating advanced materials:
-
High-Performance Coatings: In the automotive and electronics industries, dual-cure systems provide coatings with excellent scratch resistance, chemical durability, and weatherability.
-
Advanced Adhesives: The dual-cure mechanism allows for rapid initial bonding via UV light, followed by a slower, more robust chemical cure that enhances bond strength and durability over time.
-
3D Printing and Photolithography: The fast curing of the acrylate function makes it suitable for photopolymer resins used in additive manufacturing, where cure speed and mechanical properties are critical.
-
Biocompatible Materials: In drug development and medical devices, isocyanate-acrylate systems can be used to create biocompatible adhesives and encapsulants, provided the formulations are designed to minimize toxicity.
Safety and Handling
As with all isocyanates, 2-propenoic acid, 3-isocyanatopropyl ester must be handled with strict safety protocols.
-
Toxicity: Isocyanates are potent respiratory and skin sensitizers. Inhalation can cause severe asthmatic reactions, and skin contact can lead to dermatitis.[9] All handling should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat. For operations with a higher risk of aerosol generation, a respirator with an appropriate cartridge for organic vapors and isocyanates is required.[9]
-
Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated area away from heat, moisture, and incompatible materials such as alcohols, amines, and strong bases.
-
Spill and Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Logical Relationship: Dual Functionality to Application
The following diagram illustrates the logical progression from the molecular structure of 3-IPA to its advanced applications.
Caption: From molecular structure to final application.
References
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Ataman Kimya. (n.d.). ISOCYANATE ACRYLATE. Retrieved from [Link]
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Studer, K., Nguyen, P., Decker, C., Beck, E., & Schwalm, R. (2005). Redox and photoinitiated crosslinking polymerization: I. Dual-cure isocyanate-acrylate system. ResearchGate. Retrieved from [Link]
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Acebo, C. (2018). Design and analysis of dual-curing systems. UPCommons. Retrieved from [Link]
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Stowe, R. W. (2004). Acrylic Urethane Dual-Cure Clearcoats for Three-Dimensional Wood, Metal, and Plastic Substrates. RadTech e|5 2004 Technical Proceedings. Retrieved from [Link]
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Corain, B., et al. (2003). Synthesis and polymerization of the novel acrylic monomer 3‐isocyanopropyl acrylate. Die Makromolekulare Chemie, Rapid Communications, 10(12), 697-704. Retrieved from [Link]
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Karen, Showa Denko. (2020). Multifunctional isocyanate monomer for UV curable applications. RadTech 2020 Proceedings. Retrieved from [Link]
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Latoui, R., Bouzid, D., & Boyron, O. (2022). Synthesis of hybrid monomer by the reaction of 3-isocyanatopropyl-triethoxysilane (IPTES) with glycerol dimethacrylate (GDMA) monomer. ResearchGate. Retrieved from [Link]
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Boehm, N., & Nicolai, M. (n.d.). QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. Lohmann GmbH & Co. KG. Retrieved from [Link]
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Gantrade. (2019, January 28). Acrylate Monomers: Foundational to Optimizing Paints & Coatings, Adhesives & Sealants, and More. Retrieved from [Link]
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Sangermano, M., et al. (2021). Novel Multifunctional Epoxy (Meth)Acrylate Resins and Coatings Preparation via Cationic and Free-Radical Photopolymerization. MDPI. Retrieved from [Link]
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Materials Science. (2024). Spectroscopic Characterization of Commercial UV-Curable Gel Polish, Identifying Acrylate Monomers and Additives Using NMR Technique. Materials Science. Retrieved from [Link]
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Patsiokostas, I., et al. (2023). Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization. PMC. Retrieved from [Link]
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Roslan, N. A. A., et al. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. MDPI. Retrieved from [Link]
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